N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine
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Overview
Description
N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine: is an organic compound that features a pyrazole ring substituted with an isopropyl group and a 3,5-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-isopropyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its activity against specific enzymes or receptors.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorobenzyl)-1H-pyrazol-5-amine
- N-(3,5-difluorobenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(3,5-difluorobenzyl)-1-ethyl-1H-pyrazol-5-amine
Uniqueness
N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C13H16ClF2N3 |
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Molecular Weight |
287.73 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c1-9(2)18-13(3-4-17-18)16-8-10-5-11(14)7-12(15)6-10;/h3-7,9,16H,8H2,1-2H3;1H |
InChI Key |
LJIKONFTNGIAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
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